molecular formula C21H15N7O B4852575 4-{[3-(7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile

4-{[3-(7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile

Cat. No.: B4852575
M. Wt: 381.4 g/mol
InChI Key: NAPSSVRYWGVUNQ-UHFFFAOYSA-N
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Description

4-{[3-(7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile is a synthetic organic compound featuring a complex aromatic system

Properties

IUPAC Name

4-[[3-(10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)phenyl]methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N7O/c1-27-20-18(11-24-27)21-25-19(26-28(21)13-23-20)16-4-2-3-15(9-16)12-29-17-7-5-14(10-22)6-8-17/h2-9,11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPSSVRYWGVUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=CC(=C4)COC5=CC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-(7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile typically involves multi-step reactions starting from commercially available reagents. A common synthetic route may begin with the formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by functionalization at specific positions to introduce the benzyl and benzonitrile groups.

Industrial Production Methods: Industrial production methods for this compound could involve streamlined synthesis in large reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow synthesis techniques might be employed for efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various reactions, including:

  • Oxidation: : The aromatic rings in the structure can be oxidized under specific conditions.

  • Reduction: : The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.

  • Substitution: : Electrophilic and nucleophilic aromatic substitutions can occur on the benzene rings.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalyst, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary, typically requiring controlled temperatures and solvents.

Major Products: The major products depend on the type of reaction performed. For instance, oxidation might yield hydroxylated derivatives, while reduction would produce primary amines.

Scientific Research Applications

Chemistry: The compound is studied for its reactivity and potential as an intermediate in the synthesis of more complex molecules.

Biology: Researchers explore its binding properties to biological macromolecules, investigating its potential as a ligand in biochemical assays.

Medicine: There is significant interest in its pharmacological properties, particularly its activity against specific enzymes or receptors, which could lead to therapeutic applications.

Industry: Its robust aromatic system and functional groups make it suitable for materials science, potentially contributing to the development of new polymers or electronic materials.

Mechanism of Action

The exact mechanism by which 4-{[3-(7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile exerts its effects depends on the context. In biological systems, it may interact with specific proteins or nucleic acids, modulating their function. The aromatic system allows for π-π interactions with amino acid residues in proteins, while the nitrile and benzyl groups offer points of hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include those with pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine cores or benzyl ethers linked to aromatic nitriles.

Uniqueness: What sets 4-{[3-(7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile apart is its specific functionalization pattern, which can influence its reactivity, binding affinity, and overall molecular stability, making it a unique tool in both research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[3-(7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile
Reactant of Route 2
Reactant of Route 2
4-{[3-(7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile

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